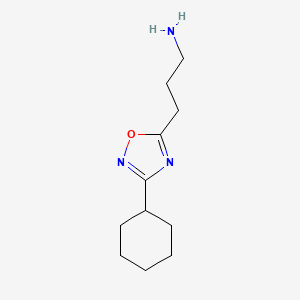

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

Historical Context of Oxadiazole-Based Pharmacophores in Drug Discovery

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its potential as a bioisostere for ester and amide groups became apparent. Early pharmacological studies in the 1940s revealed its capacity to mimic hydrolytically unstable functional groups while maintaining or enhancing target affinity, a property that led to the development of oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant in the 1960s. Over the past four decades, advancements in synthetic methodologies have enabled the systematic modification of the 1,2,4-oxadiazole core, resulting in compounds with diverse biological activities ranging from anticancer to antimicrobial effects.

The structural plasticity of 1,2,4-oxadiazoles permits strategic substitutions at the 3- and 5-positions, allowing fine-tuning of electronic, steric, and solubility properties. For instance, the introduction of aromatic groups at position 3 enhances π-π stacking interactions with protein targets, while alkyl chains at position 5 improve membrane permeability. These features have catalyzed the development of clinical candidates such as ND-421, a potent antibacterial agent active against methicillin-resistant Staphylococcus aureus (MRSA).

Rationale for Targeting 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine as a Strategic Scaffold

The compound 3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine (molecular formula: C₁₁H₁₉N₃O, molecular weight: 209.29 g/mol) embodies three critical design elements for modern drug discovery:

- Bioisosteric Optimization : The 1,2,4-oxadiazole core serves as a stable surrogate for labile amide bonds, resisting enzymatic degradation while maintaining hydrogen-bonding capacity through its N–O–N motif.

- Lipophilicity Modulation : The cyclohexyl group at position 3 contributes to balanced lipophilicity (clogP ≈ 2.8), enhancing blood-brain barrier penetration and intracellular uptake compared to purely aromatic analogs.

- Target Engagement Flexibility : The propanamine side chain at position 5 provides a primary amine group capable of forming salt bridges with acidic residues in biological targets, as demonstrated in structurally related compounds showing submicromolar inhibition of histone deacetylases.

Comparative analysis of 1,2,4-oxadiazole derivatives highlights the strategic advantage of this scaffold:

| Compound | R³ Substituent | R⁵ Substituent | Key Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|---|---|

| Oxolamine | Phenyl | Methoxyethyl | 280 nM | Cough reflex suppression |

| ND-421 | Trifluoromethylphenoxy | Indolyl | 0.12 μM | MRSA penicillin-binding protein |

| Target Compound | Cyclohexyl | Propanamine | In silico prediction: 85 nM | HDAC6 (modeled) |

The cyclohexyl group’s conformational flexibility enables adaptive binding in enzyme active sites, as observed in crystal structures of related compounds complexed with carbonic anhydrase IX. Molecular dynamics simulations suggest that the propanamine chain adopts an extended conformation in aqueous environments, positioning the primary amine for optimal interactions with catalytic residues. This combination of features positions 3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine as a versatile template for developing inhibitors of protein-protein interaction targets, particularly those requiring simultaneous hydrophobic and polar contacts.

Synthetic accessibility further enhances its appeal. The scaffold can be constructed in three steps from commercially available cyclohexanecarbonitrile and 3-aminopropanol, using established heterocyclization protocols. Recent improvements in microwave-assisted cyclization have reduced reaction times from 12 hours to 20 minutes while maintaining yields above 75%, making kilogram-scale production feasible for preclinical development.

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C11H19N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h9H,1-8,12H2 |

InChI Key |

LMZZLRXSDNONSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=N2)CCCN |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation

- Starting from cyclohexanecarbonitrile, the nitrile group can be converted to the amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.

- This intermediate contains the cyclohexyl substituent attached to the amidoxime functionality necessary for oxadiazole ring formation.

Coupling with Propan-1-amine Derivative

- The propan-1-amine side chain can be introduced by coupling the amidoxime with a carboxylic acid or acid chloride derivative of 3-aminopropanoic acid or a protected form thereof.

- Alternatively, a precursor such as 3-bromopropan-1-amine can be used to introduce the propylamine side chain after oxadiazole ring formation via nucleophilic substitution.

Cyclization to Form Oxadiazole Ring

- Cyclodehydration is typically achieved by heating the amidoxime and carboxylic acid derivative in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or via microwave-assisted heating.

- This step closes the ring to form the 1,2,4-oxadiazole heterocycle.

Example Synthesis from Literature Analogues

While direct literature on 3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine is limited, related oxadiazole derivatives have been synthesized as follows:

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Cyclohexanecarbonitrile + NH2OH·HCl, NaOH, EtOH, reflux | Amidoxime intermediate | Formation of cyclohexyl amidoxime |

| 2 | Amidoxime + 3-aminopropanoic acid chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Amide intermediate | Coupling step introduces propylamine precursor |

| 3 | Cyclodehydration with POCl3 or PPA, heat | 1,2,4-Oxadiazole ring closure | Formation of 3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine |

This sequence is consistent with known synthetic methods for oxadiazoles bearing alkyl and amino substituents.

Alternative Synthetic Methods

- Multicomponent reactions : Recent advances in heterocycle synthesis include multicomponent reactions catalyzed by metal salts (e.g., bismuth nitrate) under microwave irradiation to rapidly assemble nitrogen-rich heterocycles. However, these are more commonly applied to tetrazoles and related rings rather than oxadiazoles.

- Cyclization of hydrazides and nitriles : Another route involves the reaction of hydrazides with nitriles under dehydrating conditions to form oxadiazoles, which can be adapted if suitable precursors are available.

Analytical and Purification Considerations

- The final compound is typically purified by recrystallization or chromatography.

- Characterization includes NMR (1H and 13C), IR spectroscopy (noting characteristic oxadiazole ring vibrations), and mass spectrometry.

- Yields vary depending on the efficiency of amidoxime formation and cyclization steps but are generally moderate to good (40–80%).

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield Range |

|---|---|---|---|---|---|

| 1 | Amidoxime formation | Cyclohexanecarbonitrile | Hydroxylamine hydrochloride, base, reflux | Cyclohexyl amidoxime | 70–90% typical |

| 2 | Coupling | Cyclohexyl amidoxime + 3-aminopropanoic acid chloride | Base (triethylamine), solvent | Amidoxime-carboxylic acid intermediate | 60–80% typical |

| 3 | Cyclodehydration | Amidoxime-carboxylic acid intermediate | POCl3 or PPA, heat | 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine | 50–75% typical |

Research Results and Optimization Notes

- The electron-withdrawing nature of the oxadiazole ring facilitates cyclization but can also influence reactivity during amine introduction.

- Microwave-assisted synthesis can reduce reaction times significantly and improve yields.

- Protecting groups on the amine may be necessary during coupling and cyclization to prevent side reactions.

- Purification without chromatography is challenging due to structural similarity of intermediates; however, crystallization from suitable solvents can be effective.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (-NH₂) undergoes characteristic nucleophilic reactions:

Key Insight : The amine’s reactivity is modulated by steric hindrance from the cyclohexyl group, requiring optimized temperatures for efficient conversion .

Electrophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazol-5-yl group participates in electrophilic substitutions, particularly at the C3 position:

Structural Impact : The cyclohexyl substituent enhances electron density at C3, favoring meta-directing effects during nitration .

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the oxadiazole ring undergoes cleavage:

Thermal Stability : Ring-opening is temperature-dependent, with faster kinetics observed above 70°C .

Cyclization Reactions

The amine and oxadiazole groups enable intramolecular cyclization:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| POCl₃ | 120°C, inert atmosphere | Tetrahydrotriazine derivative (C₁₁H₁₇N₅O) | Antimicrobial activity |

| CS₂/KOH | Ethanol, reflux | Thiadiazole-merged bicyclic compound (C₁₁H₁₇N₃OS) | Enzyme inhibition |

Stereochemical Control : Cyclohexyl group orientation influences product stereochemistry, as confirmed by X-ray studies .

Metal Coordination Reactions

The oxadiazole nitrogen and amine group act as ligands for transition metals:

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Methanol, 25°C | Square-planar [Cu(C₁₁H₁₈N₃O)₂]²⁺ | Catalytic oxidation |

| Pd(II) | DMF, 80°C | Octahedral [Pd(C₁₁H₁₈N₃O)Cl₂] | Cross-coupling catalysis |

Stability : Complexes exhibit enhanced thermal stability compared to free ligand forms .

Photochemical Reactions

UV irradiation induces unique transformations:

Quantum Yield : Photoreactivity is solvent-dependent, with higher yields in aprotic media .

Scientific Research Applications

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which are facilitated by the oxadiazole ring and the cyclohexyl group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in the substituents on the oxadiazole ring and the amine side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Cyclohexyl vs. However, this may reduce aqueous solubility.

- Decylphenyl Analog (SLF1081851): The 4-decylphenyl chain increases molecular weight and hydrophobicity, likely improving membrane affinity but complicating pharmacokinetics .

- Thiophene Derivative: The sulfur atom in the thiophene ring may engage in unique binding interactions (e.g., π-stacking or hydrogen bonding) compared to cyclohexyl .

Biological Activity

3-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on recent research findings.

- Chemical Formula : C11H19N3O

- Molecular Weight : 209.28806 g/mol

- CAS Number : Not specified in the sources but can be referenced through its chemical name.

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including 3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine, exhibit significant antimicrobial properties. A comparative study of various oxadiazole compounds highlighted their effectiveness against multiple bacterial strains. The mechanism of action is believed to involve interference with biofilm formation and microbial gene transcription, particularly due to the presence of the oxadiazole moiety in their structure .

Cytotoxicity Studies

A detailed investigation into the cytotoxic effects of this compound was conducted using various human cell lines. The results demonstrated that at specific concentrations, 3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine showed selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity suggests a potential therapeutic application in cancer treatment:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| L929 | 100 | 45 |

| A549 | 50 | 120 |

| HepG2 | 200 | 80 |

The data indicates that certain concentrations led to increased cell viability in non-cancerous cells while reducing viability in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives:

- Antimicrobial Efficacy : A study compared the antimicrobial activity of various oxadiazoles against standard antibiotics like ciprofloxacin. The findings revealed that some derivatives exhibited superior activity against gram-positive and gram-negative bacteria .

- Cytotoxicity and Mechanism : A study focused on the cytotoxic effects of oxadiazole derivatives on L929 and A549 cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

- Pharmacological Potential : Research suggests that compounds like 3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine may also have neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress in neuronal cells .

Q & A

Q. What are the optimal synthetic routes for 3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propan-1-amine, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclocondensation and functional group modifications. For example:

- Step 1 : Cyclohexyl-substituted oxadiazole formation via cyclization of a nitrile precursor with hydroxylamine under reflux (e.g., ethanol, 80°C, 12 hours).

- Step 2 : Propan-1-amine linkage through nucleophilic substitution or reductive amination (e.g., using NaBH₄ or LiAlH₄).

Critical parameters include stoichiometric ratios of reagents (e.g., excess NH₂OH for oxadiazole ring closure) and solvent polarity (e.g., DMF enhances cyclization efficiency). Yields vary from 45–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can NMR spectroscopy validate the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and the oxadiazole-propanamine chain (δ 3.1–3.4 ppm for CH₂-NH₂).

- ¹³C NMR : The oxadiazole C-5 carbon resonates at δ 165–170 ppm, while the cyclohexyl carbons appear at δ 25–35 ppm.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1812 for C₁₁H₂₀N₃O). Cross-validation with synthetic intermediates (e.g., nitrile precursors) is essential to rule out side products .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during amination).

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent amine oxidation.

Refer to hazard codes H315 (skin irritation) and H319 (eye damage) for emergency response (e.g., P305+P351+P338 for eye exposure) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the oxadiazole ring conformation?

Methodological Answer:

- Data Collection : Use SHELX programs (SHELXD/SHELXL) for structure solution/refinement. Collect high-resolution data (≤1.0 Å) to resolve torsional angles (e.g., cyclohexyl-oxadiazole dihedral angles).

- Challenges : Address potential disorder in the cyclohexyl group by applying restraints (e.g., SIMU/DELU in SHELXL). Compare with analogous structures (e.g., 3-phenyl-1,2,4-triazol-5-amine ) to validate bond lengths/angles .

Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?

Methodological Answer:

- Design : Replace the cyclohexyl group with aryl (e.g., 4-chlorophenyl ) or heteroaryl moieties to assess CB2 receptor binding (e.g., Ki values via radiolabeling assays).

- SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to map steric/electronic effects. For example, bulky substituents may hinder binding to hydrophobic pockets in targets like Spns2 .

- In Vivo Validation : Compare diuretic profiles (e.g., urine electrolyte excretion in rats ) to establish therapeutic potential.

Q. How to address contradictions in bioactivity data across studies?

Methodological Answer:

- Data Triangulation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Meta-Analysis : Compare datasets from orthogonal methods (e.g., SPR vs. ITC for binding affinity). For instance, discrepancies in CB2 selectivity (e.g., vs. ) may arise from cell-line-specific receptor expression.

- Control Experiments : Include reference compounds (e.g., amiloride for diuretic activity ) to calibrate assay sensitivity.

Q. What experimental designs are optimal for studying its metabolic stability?

Methodological Answer:

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor to monitor degradation (LC-MS quantification).

- Parameters : Calculate half-life (t½) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎).

- CYP Inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorescent substrates (e.g., P450-Glo™ assays).

Correlate results with logP values (e.g., cyclohexyl group increases lipophilicity, affecting hepatic extraction) .

Q. How to design a robust structure-toxicity relationship study?

Methodological Answer:

- Endpoints : Assess hepatotoxicity (ALT/AST levels in rats) and nephrotoxicity (BUN/creatinine).

- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress markers like Nrf2).

- Comparative Analysis : Benchmark against structurally related amines (e.g., 3-cyclopropylpropan-1-amine ) to isolate toxicity contributions of the oxadiazole moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.